molecular formula C12H8Cl2O B14434851 2-Chloro-3-(2-chlorophenyl)phenol CAS No. 79881-35-9

2-Chloro-3-(2-chlorophenyl)phenol

Cat. No.: B14434851
CAS No.: 79881-35-9
M. Wt: 239.09 g/mol
InChI Key: ZMUDHEWLVNDKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-chlorophenyl)phenol is an aromatic compound that belongs to the class of chlorophenols. Chlorophenols are organic compounds where one or more chlorine atoms are covalently bonded to a phenol molecule. This compound is characterized by the presence of two chlorine atoms attached to the phenol ring, making it a dichlorophenol derivative. It is known for its strong, unpleasant odor and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chlorophenyl)phenol can be achieved through several methods. One common approach involves the electrophilic halogenation of phenol with chlorine. This reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms on the phenol ring with chlorine atoms . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chlorophenyl)phenol involves its interaction with cellular components, leading to the disruption of cellular processes. The compound is known to uncouple oxidative phosphorylation, which inhibits the production of ATP in cells . This mechanism is particularly effective against microorganisms, making it a potent antimicrobial agent. The molecular targets include enzymes involved in the electron transport chain and other cellular pathways essential for energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(2-chlorophenyl)phenol is unique due to its dichlorinated structure, which enhances its reactivity and potency compared to monochlorinated phenols. This structural feature allows for more diverse chemical modifications and applications in various fields .

Properties

CAS No.

79881-35-9

Molecular Formula

C12H8Cl2O

Molecular Weight

239.09 g/mol

IUPAC Name

2-chloro-3-(2-chlorophenyl)phenol

InChI

InChI=1S/C12H8Cl2O/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7,15H

InChI Key

ZMUDHEWLVNDKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.